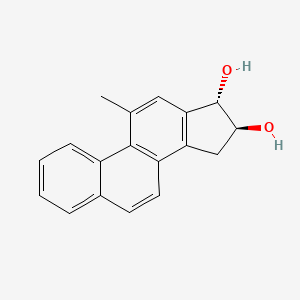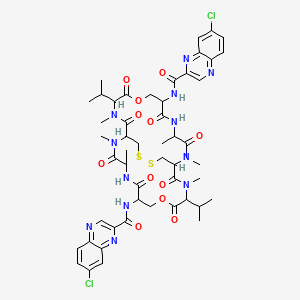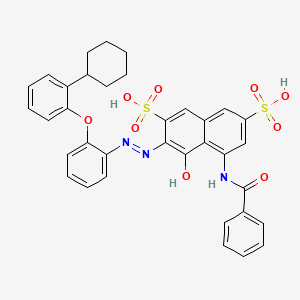
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound. It is known for its unique structure, which includes both sulfur and phosphorus atoms, making it a subject of interest in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of appropriate alcohols and thiols with phosphorus pentasulfide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This involves the addition of hydrogen or removal of oxygen, often resulting in the formation of thiols or phosphines.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, thiols, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-phosphorus bonds.
Biology: It can be used in the study of enzyme mechanisms involving sulfur and phosphorus atoms.
Mécanisme D'action
The mechanism by which 2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and phosphorus atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-propan-2-yloxy-sulfanylidene-sulfido-lambda5-phosphane
- 1-[(2-Methylpropyl)sulfanyl]propan-2-one
- Dihydroxyacetone phosphate dilithium salt
Uniqueness
2-Methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions .
Propriétés
| 125643-59-6 | |
Formule moléculaire |
C7H17O2PS2 |
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-methylpropoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS2/c1-6(2)5-8-10(11,12)9-7(3)4/h6-7H,5H2,1-4H3,(H,11,12) |
Clé InChI |
IYQRQKHKWJUYEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=S)(OC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








